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Cat. No.: B568394
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Introduction

Charybdotoxin (CTX), a 37-amino acid peptide isolated from the venom of the scorpion
Leiurus quinquestriatus, is a potent blocker of several types of potassium channels, with a
particularly high affinity for the voltage-gated potassium channel Kv1.3. The significant role of
Kv1.3 channels in the activation and proliferation of T-lymphocytes makes them a key
therapeutic target for autoimmune diseases. Consequently, labeled Charybdotoxin serves as
an invaluable tool for imaging and quantifying these channels in both in vitro and in vivo
studies. These application notes provide detailed protocols for the radiolabeling, fluorescent
labeling, and biotinylation of Charybdotoxin for use in various imaging applications.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with different
Charybdotoxin labeling techniques.
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Experimental Protocols & Methodologies
Radiolabeling of Charybdotoxin with lodine-125

Radioiodination is a highly sensitive method for labeling Charybdotoxin, enabling quantitative
binding studies and in vivo imaging modalities such as SPECT. The following protocol is based
on the IODO-GEN method, which has been successfully used for labeling CTX.[4]

Materials:

Charybdotoxin (CTX)

IODO-GEN® (1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril)

Sodium lodide (Na!2°l)

Phosphate Buffered Saline (PBS), pH 7.4

Sodium Bicarbonate buffer (0.1 M, pH 8.3)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Gamma counter

Protocol:

e Preparation of IODO-GEN Coated Tubes: Dissolve IODO-GEN in a suitable organic solvent
(e.g., chloroform) at a concentration of 1 mg/mL. Aliquot 10-20 pL into microcentrifuge tubes
and evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the tubes.
Store desiccated at -20°C.

e Reaction Mixture:
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o To an IODO-GEN coated tube, add 5-10 pg of Charybdotoxin dissolved in 50 pL of 0.1 M
sodium bicarbonate buffer, pH 8.3.

o Add 1-2 mCi of Na'23| to the reaction tube.

 Incubation: Incubate the reaction mixture for 10-15 minutes at room temperature with
occasional gentle agitation.

e Quenching the Reaction: Terminate the reaction by transferring the mixture to a new tube
containing a quenching buffer (e.g., a solution of sodium metabisulfite or tyrosine).

 Purification:
o Purify the 12°|-labeled Charybdotoxin using a C18 RP-HPLC column.

o Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to
elute the labeled toxin.

o Collect fractions and measure the radioactivity of each fraction using a gamma counter to
identify the peak corresponding to 12°|-CTX.

e Quantification and Specific Activity: Determine the protein concentration of the purified 12°I-
CTX (e.g., by UV absorbance at 280 nm) and the total radioactivity. Calculate the specific
activity in Ci/mmol.

« Validation: The binding affinity (Kd) of the purified 12°I-CTX should be determined by
saturation binding assays on cells or membranes expressing the target potassium channel
(e.g., Kv1.3).

Fluorescent Labeling of Charybdotoxin

Fluorescently labeled Charybdotoxin is ideal for cellular imaging studies using fluorescence
microscopy, flow cytometry, and high-content screening. Amine-reactive dyes such as ATTO
488-NHS ester and TAMRA-NHS ester can be used to label the primary amines on CTX.

Materials:

e Charybdotoxin (CTX)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b568394?utm_src=pdf-body
https://www.benchchem.com/product/b568394?utm_src=pdf-body
https://www.benchchem.com/product/b568394?utm_src=pdf-body
https://www.benchchem.com/product/b568394?utm_src=pdf-body
https://www.benchchem.com/product/b568394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

ATTO 488-NHS ester or TAMRA-NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Sodium Bicarbonate buffer (0.1 M, pH 8.3)

Gel filtration column (e.g., Sephadex G-25)

Spectrophotometer

Protocol:

Dissolve Charybdotoxin: Dissolve 1-5 mg of CTX in 1 mL of 0.1 M sodium bicarbonate
buffer, pH 8.3. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

Prepare Dye Solution: Immediately before use, dissolve 1 mg of the NHS-ester dye in 50-
100 pL of anhydrous DMF or DMSO to create a stock solution.

Labeling Reaction:

o While gently vortexing the CTX solution, add a 5-10 fold molar excess of the dissolved
dye.

o Incubate the reaction for 1 hour at room temperature, protected from light.
Purification:

o Separate the fluorescently labeled CTX from the unreacted dye using a pre-equilibrated
Sephadex G-25 gel filtration column.

o Elute with PBS (pH 7.4). The first colored fraction will be the labeled toxin.
Determination of Degree of Labeling (DOL):

o Measure the absorbance of the purified conjugate at 280 nm (for protein) and the
excitation maximum of the dye (e.g., ~495 nm for ATTO 488, ~555 nm for TAMRA).
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o Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280
nm. The optimal DOL is typically between 1 and 3 to maintain biological activity.

 Validation: The functionality of the fluorescently labeled CTX should be confirmed by
assessing its ability to bind to and block Kv1.3 channels, for instance, through competitive
binding assays or electrophysiology.

Biotinylation of Charybdotoxin

Biotinylated Charybdotoxin allows for indirect detection using streptavidin-fluorophore
conjugates, which can amplify the signal. This method is useful for various applications,
including western blotting, ELISA, and cellular imaging. The following protocol is for labeling
with an amine-reactive NHS-biotin derivative.

Materials:

Charybdotoxin (CTX)

NHS-Biotin (e.g., EZ-Link™ NHS-Biotin)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Phosphate Buffered Saline (PBS), pH 7.4

Gel filtration column or dialysis tubing for purification
Protocol:
e Dissolve Charybdotoxin: Dissolve CTX in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

o Prepare Biotin Reagent: Immediately before use, dissolve the NHS-Biotin reagent in a small
volume of anhydrous DMF or DMSO.

e Labeling Reaction:
o Add a 10-30 fold molar excess of the dissolved NHS-Biotin to the CTX solution.

o Incubate for 30-60 minutes at room temperature.
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e Purification:

o Remove the unreacted biotin reagent by either gel filtration (e.g., Sephadex G-25) or
dialysis against PBS.

o Validation:

o The success of biotinylation can be confirmed by a streptavidin-HRP dot blot or by a gel-
shift assay with streptavidin.

o The biological activity of the biotinylated CTX should be validated through binding assays
with its target channel. For imaging, the biotinylated CTX is typically followed by incubation
with a fluorescently labeled streptavidin conjugate.
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Caption: Charybdotoxin blocks Kv1.3, inhibiting T-cell activation.

Experimental Workflow for Labeling Charybdotoxin
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Caption: Workflow for labeling and validating Charybdotoxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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